(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a triazole ring, and a butenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The triazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Formation of the Butenamide Moiety: The final step involves the formation of the butenamide moiety through a condensation reaction between an appropriate aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancers.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Dimethylamino)-N-[1-[4-(imidazol-1-yl)phenyl]ethyl]but-2-enamide: Similar structure but with an imidazole ring instead of a triazole ring.
(E)-4-(Dimethylamino)-N-[1-[4-(pyrazol-1-yl)phenyl]ethyl]but-2-enamide: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can enhance the compound’s stability, binding affinity to molecular targets, and overall bioactivity compared to similar compounds with different heterocyclic rings.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-13(18-16(22)5-4-11-20(2)3)14-6-8-15(9-7-14)21-12-10-17-19-21/h4-10,12-13H,11H2,1-3H3,(H,18,22)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEFWDIEZLQRSS-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=N2)NC(=O)C=CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)N2C=CN=N2)NC(=O)/C=C/CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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